1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a chemical compound that has garnered attention in scientific research due to its unique structure and diverse applications. This compound features a pyrrolidine-2,5-dione core, which is a versatile scaffold in medicinal chemistry, and an azetidin-3-yl group, which adds to its chemical complexity and potential biological activity .
Preparation Methods
The synthesis of 1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine-2,5-dione ring followed by the introduction of the azetidin-3-yl group. The isopropylsulfonyl group is then added through sulfonylation reactions. Reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core but differ in their substituents, leading to variations in biological activity and chemical reactivity.
Azetidin-3-yl derivatives: Compounds with the azetidin-3-yl group exhibit similar chemical properties but may have different biological targets and applications.
Sulfonylated compounds: These compounds contain sulfonyl groups, which contribute to their chemical stability and reactivity
The uniqueness of this compound lies in its combination of these structural features, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-(1-propan-2-ylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c1-7(2)17(15,16)11-5-8(6-11)12-9(13)3-4-10(12)14/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGLIRRNRCGOAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CC(C1)N2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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